molecular formula C10H7Br2F3O2 B12857199 Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate

Cat. No.: B12857199
M. Wt: 375.96 g/mol
InChI Key: YOLSBACUOGOEHA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, trifluoromethyl, and ester functional groups, making it a versatile molecule for synthetic chemistry and industrial applications.

Properties

Molecular Formula

C10H7Br2F3O2

Molecular Weight

375.96 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7Br2F3O2/c1-17-9(16)6-2-5(12)3-8(7(6)4-11)10(13,14)15/h2-3H,4H2,1H3

InChI Key

YOLSBACUOGOEHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 3-(trifluoromethyl)benzoate, followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, along with catalysts such as iron or light to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 2 undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the carbon bonded to bromine.

Key Reactions:

  • Ammonolysis : Treatment with ammonia or amines (e.g., ethylamine) in polar aprotic solvents (DMF, THF) at 60–80°C replaces the bromine with an amino group, yielding substituted benzylamine derivatives.

  • Alkoxylation : Reaction with alkoxides (e.g., sodium methoxide) in ethanol produces ethers via substitution.

  • Thiol Substitution : Thiols (e.g., benzylthiol) in basic conditions generate thioether linkages .

Mechanistic Insight :
The trifluoromethyl group at position 3 enhances the electrophilicity of the adjacent bromomethyl carbon through inductive electron withdrawal, accelerating substitution.

Reaction TypeReagents/ConditionsProductYield (%)*
AmmonolysisNH₃, DMF, 70°C2-(Aminomethyl)-5-bromo-3-(trifluoromethyl)benzoate~85
AlkoxylationNaOMe, EtOH, reflux2-(Methoxymethyl)-5-bromo-3-(trifluoromethyl)benzoate~78
ThiolationBnSH, K₂CO₃, THF2-(Benzylthiomethyl)-5-bromo-3-(trifluoromethyl)benzoate~72

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at position 5 participates in cross-coupling reactions, facilitated by palladium or copper catalysts.

Key Reactions:

  • Suzuki Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis in toluene/water (80°C) to form biaryl derivatives .

  • Ullmann Coupling : Forms carbon-heteroatom bonds with amines or phenols using CuI/ligand systems.

Electronic Influence :
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating higher temperatures for coupling compared to non-fluorinated analogs.

Reaction TypeCatalysts/ConditionsProductYield (%)*
SuzukiPd(PPh₃)₄, Na₂CO₃, 80°C5-Aryl-2-(bromomethyl)-3-(trifluoromethyl)benzoate~65
UllmannCuI, 1,10-phenanthroline, 100°C5-(Arylamino)-2-(bromomethyl)-3-(trifluoromethyl)benzoate~58

Oxidation:

The ester group is stable under mild oxidizing conditions, but strong oxidants (e.g., KMnO₄) hydrolyze it to the carboxylic acid.

Reduction:

  • Bromomethyl Group : LiAlH₄ reduces the bromomethyl group to a methyl group, yielding methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate .

  • Aromatic Bromine : Catalytic hydrogenation (H₂/Pd-C) removes bromine, producing methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form the corresponding carboxylic acid. The trifluoromethyl group stabilizes the intermediate tetrahedral anion in basic hydrolysis, enhancing reaction rates.

ConditionsProductYield (%)*
1M HCl, reflux5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid~90
1M NaOH, EtOH, 50°CSame as above~88

Radical Reactions

The bromomethyl group participates in radical-mediated processes. For example, with AIBN as an initiator, it forms benzyl radicals that dimerize or react with alkenes.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of brominated and trifluoromethylated compounds on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-fluorobenzoate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

    Methyl 5-bromo-2-methylbenzoate: Lacks the bromomethyl and trifluoromethyl groups, making it less reactive.

    Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate: Contains a fluorine atom at a different position, affecting its chemical properties.

Uniqueness

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical transformations, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate (CAS No. 79670-17-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the following:

  • Molecular Formula : C₉H₈Br₂O₂
  • Molecular Weight : 307.97 g/mol
  • Functional Groups : Contains bromine and trifluoromethyl groups, which significantly influence its reactivity and biological activity.

The presence of these functional groups enhances its electrophilic properties, making it a candidate for various chemical reactions, including electrophilic aromatic substitution.

Synthesis Methods

The synthesis of this compound can be carried out through several methods, typically involving:

  • Bromination : The introduction of bromine atoms into the benzoate framework.
  • Alkylation : The addition of bromomethyl groups to the aromatic system.
  • Fluorination : Incorporating trifluoromethyl groups through various fluorination techniques.

These methods are crucial for generating derivatives with varying biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key findings include:

  • Bromine Substitution : The introduction of bromine at specific positions on the aromatic ring enhances biological activity.
  • Trifluoromethyl Group : This electron-withdrawing group increases the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
Compound NameIC50 (μM)Activity Type
This compoundTBDAntimicrobial
Related Compound A25Anti-inflammatory
Related Compound B15Antimicrobial

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory effects, researchers tested various derivatives on human macrophage cell lines. The results showed that certain derivatives significantly reduced IL-6 and TNF-alpha levels, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate with high purity?

A common approach involves sequential functionalization of a benzoate precursor. For example, bromination of methyl 3-(trifluoromethyl)benzoate derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce bromine at specific positions. Column chromatography (silica gel, hexane/ethyl acetate gradients) is typically used for purification . Reaction optimization may require monitoring via thin-layer chromatography (TLC) to ensure regioselectivity, especially for the bromomethyl group, which is prone to rearrangement .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine and trifluoromethyl group positions). The deshielding effect of the trifluoromethyl group aids in identifying meta-substitution .
  • HR-MS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .
  • IR Spectroscopy : Peaks near 1720 cm1^{-1} confirm the ester carbonyl group, while C-Br stretches (~550–650 cm1^{-1}) verify bromine incorporation .

Q. How should this compound be stored to ensure stability?

Due to the reactivity of bromomethyl groups and hydrolytic sensitivity of esters, store the compound under inert gas (argon/nitrogen) at 0–6°C. Light-sensitive storage is recommended to prevent radical-mediated decomposition .

Q. What role does the bromine substituent play in cross-coupling reactions?

The bromine at position 5 and bromomethyl group at position 2 enable Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromomethyl group can undergo palladium-catalyzed amination to introduce amine functionalities for drug discovery . The trifluoromethyl group’s electron-withdrawing nature enhances oxidative addition efficiency in cross-couplings .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in catalytic reactions?

The -CF3_3 group is strongly electron-withdrawing, which polarizes the aromatic ring, increasing electrophilicity at the bromine sites. This enhances reactivity in nucleophilic aromatic substitutions but may hinder sterically demanding reactions (e.g., meta-substitution in bulky ligand systems). Computational studies (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve regioselectivity challenges during functionalization?

Competing reactivity between the bromomethyl and aryl bromine groups can lead to side reactions. Protecting the bromomethyl group (e.g., using a silyl ether) before aryl bromine substitution ensures controlled functionalization. Kinetic studies via in-situ 19^{19}F NMR can monitor reaction progress and optimize conditions .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from dynamic effects (e.g., restricted rotation of the trifluoromethyl group). Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, NOESY) clarify splitting patterns. For example, coupling between the bromomethyl protons and aromatic protons can confirm spatial proximity .

Q. What computational tools predict hydrolysis rates of the ester group?

Density Functional Theory (DFT) calculations model hydrolysis pathways. The ester’s stability depends on solvent polarity and pH: in aqueous DMSO, the trifluoromethyl group’s inductive effect accelerates base-catalyzed hydrolysis. Molecular dynamics simulations (e.g., using GROMACS) can predict solvation effects .

Q. How does the compound’s reactivity compare to analogs lacking the trifluoromethyl group?

The -CF3_3 group reduces electron density at the aromatic ring, making electrophilic substitutions (e.g., nitration) slower but improving oxidative stability. Comparative kinetic studies using UV-Vis spectroscopy (e.g., monitoring bromine displacement rates) quantify these differences .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Scale-up introduces side reactions (e.g., di-bromination). Flow chemistry with microreactors improves heat/mass transfer, reducing byproducts. Purity is maintained via orthogonal purification (e.g., sequential column chromatography and recrystallization in ethanol/water) .

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